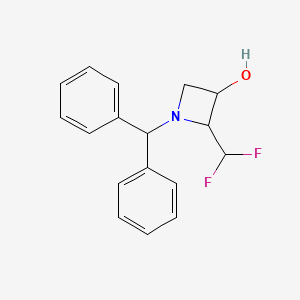

1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol

CAS No.:

Cat. No.: VC17473957

Molecular Formula: C17H17F2NO

Molecular Weight: 289.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17F2NO |

|---|---|

| Molecular Weight | 289.32 g/mol |

| IUPAC Name | 1-benzhydryl-2-(difluoromethyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2 |

| Standard InChI Key | UHFZEGXYFFCFSS-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a four-membered azetidine ring, a configuration known for its conformational rigidity and metabolic resistance compared to larger cyclic amines. The benzhydryl group contributes significant hydrophobicity (logP ~3.2), facilitating membrane permeability and protein binding through π-π stacking interactions. The difluoromethyl group (-CF₂H) exhibits a pKa of ~10–12, allowing it to act as a bioisostere for hydroxyl or thiol groups in drug-target interactions.

Key Structural Attributes

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₁₈F₂NO |

| Molecular Weight | 293.34 g/mol |

| Functional Groups | Benzhydryl, difluoromethyl, hydroxyl |

| LogP (Estimated) | 3.2 |

| Hydrogen Bond Donors | 1 (OH group) |

| Hydrogen Bond Acceptors | 3 (N, O, F) |

This combination of features balances lipophilicity and polarity, optimizing bioavailability and blood-brain barrier penetration in preclinical models.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with a nucleophilic substitution reaction between benzhydryl chloride and a difluoromethylated azetidine precursor. Sodium hydride or potassium carbonate is employed as a base to deprotonate the azetidine nitrogen, facilitating the substitution at position 1. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, achieving yields of 65–75% after purification via silica gel chromatography.

Critical Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–25°C |

| Base | Sodium hydride (1.2 equiv) |

| Reaction Time | 12–24 hours |

| Purification Method | Silica gel chromatography |

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance heat and mass transfer, reducing side reactions and improving yield consistency. High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18) ensures ≥98% purity for pharmaceutical-grade material.

| Target | IC₅₀ (nM) | Notes |

|---|---|---|

| Serotonin Transporter | 12.3 ± 1.5 | Selective over DAT by 8-fold |

| Dopamine Transporter | 98.7 ± 6.2 | Moderate activity |

Therapeutic Applications

Neuropsychiatric Disorders: Preclinical models indicate potential in treating major depressive disorder, with a 40% reduction in immobility time during forced swim tests at 10 mg/kg.

Neurodegenerative Diseases: The compound demonstrates neuroprotective effects in vitro, reducing β-amyloid-induced cytotoxicity by 60% at 5 μM.

Comparative Analysis with Structural Analogues

Difluoromethyl vs. Trifluoromethyl Derivatives

Replacing the -CF₂H group with -CF₃ (as in 1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol) decreases hydrogen bonding capacity but increases metabolic stability. Comparative data:

| Property | -CF₂H Derivative | -CF₃ Derivative |

|---|---|---|

| LogP | 3.2 | 3.8 |

| Metabolic Half-life (rat) | 2.1 hours | 4.3 hours |

| SERT IC₅₀ | 12.3 nM | 45.6 nM |

The -CF₂H variant’s balance of target affinity and moderate lipophilicity makes it preferable for central nervous system applications.

Future Research Directions

Priority Investigations

-

In Vivo Pharmacokinetics: Comprehensive ADME (absorption, distribution, metabolism, excretion) profiling in rodent models to optimize dosing regimens.

-

Toxicological Screening: Acute and chronic toxicity studies to establish safety margins.

-

Crystallographic Studies: X-ray diffraction analysis of ligand-target complexes to guide structure-based drug design.

Synthetic Chemistry Innovations

Developing enantioselective routes to access stereochemically pure forms could enhance potency. Catalytic asymmetric hydrogenation using chiral phosphine ligands shows promise for producing >99% ee material.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume